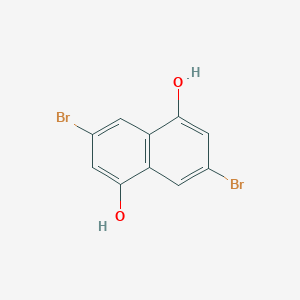
3,7-Dibromonaphthalene-1,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dibromonaphthalene-1,5-diol is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromonaphthalene-1,5-diol typically involves the bromination of naphthalene derivatives. One common method is the reaction of naphthalene-1,5-diol with bromine in the presence of a solvent like carbon tetrachloride (CCI4) under photochemical conditions. The reaction is carried out at low temperatures, often below 10°C, using an internal irradiation source such as a 150W projector lamp . The resulting product is then purified through crystallization from a solvent mixture like dichloromethane-hexane .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of solid catalysts such as montmorillonite clay can enhance the selectivity and yield of the desired product . Additionally, the reaction conditions can be optimized to minimize the formation of by-products and improve the overall efficiency of the process.
化学反応の分析
Types of Reactions
3,7-Dibromonaphthalene-1,5-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl, amine, or alkyl groups.
Oxidation and Reduction Reactions: The hydroxyl groups can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a solvent like CCI4 under photochemical conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Hydroxy, amine, ether, nitrile, and alkyl derivatives of naphthalene.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced derivatives.
科学的研究の応用
3,7-Dibromonaphthalene-1,5-diol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,7-Dibromonaphthalene-1,5-diol involves its interaction with molecular targets and pathways within a system. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. Additionally, the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological and chemical systems .
類似化合物との比較
Similar Compounds
1,5-Dibromonaphthalene-2,6-diol: Similar structure with bromine atoms at different positions.
1,5-Dichloronaphthalene-2,6-diol: Chlorine atoms instead of bromine, leading to different reactivity and properties.
2,6-Dibromonaphthalene-1,5-diol: Bromine atoms at different positions, affecting its chemical behavior.
Uniqueness
3,7-Dibromonaphthalene-1,5-diol is unique due to the specific positioning of the bromine atoms and hydroxyl groups on the naphthalene ring. This arrangement influences its reactivity, making it suitable for specific chemical transformations and applications that other similar compounds may not be able to achieve .
特性
分子式 |
C10H6Br2O2 |
|---|---|
分子量 |
317.96 g/mol |
IUPAC名 |
3,7-dibromonaphthalene-1,5-diol |
InChI |
InChI=1S/C10H6Br2O2/c11-5-1-7-8(10(14)3-5)2-6(12)4-9(7)13/h1-4,13-14H |
InChIキー |
CAOSXDXSVKNJHW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)Br)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


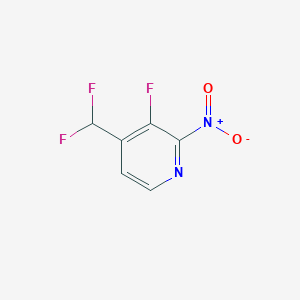

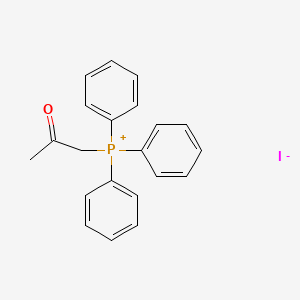
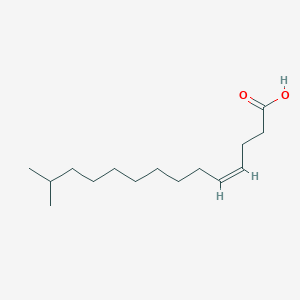
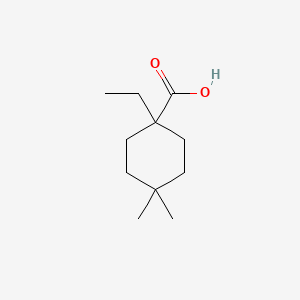
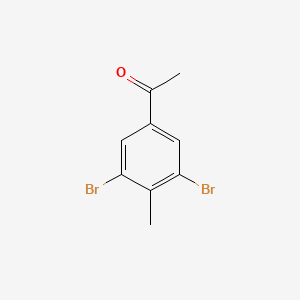

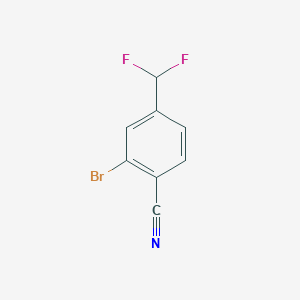

![(2R)-2-[(10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B15252044.png)
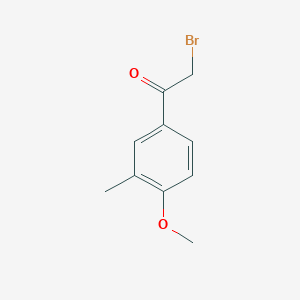
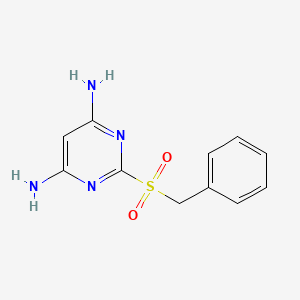
![7-((4-Methylthiazol-2-yl)methyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15252061.png)

